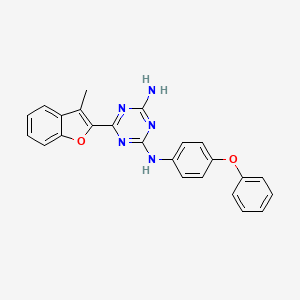![molecular formula C20H19N5O4 B14962415 1-[5-(1,3-Benzodioxol-5-yl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B14962415.png)
1-[5-(1,3-Benzodioxol-5-yl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[5-(2H-1,3-Benzodioxol-5-yl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. The compound features a unique structure combining a benzodioxole moiety, a pyridopyrimidine core, and a piperidine carboxamide group, which contribute to its diverse chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(2H-1,3-benzodioxol-5-yl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the benzodioxole ring, the construction of the pyridopyrimidine core, and the final coupling with the piperidine carboxamide group. Key steps may include:
Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Construction of Pyridopyrimidine Core: This involves the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.
Coupling with Piperidine Carboxamide: The final step involves the coupling of the pyridopyrimidine intermediate with piperidine-4-carboxamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-[5-(2H-1,3-benzodioxol-5-yl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The pyridopyrimidine core can be reduced under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced pyridopyrimidine derivatives.
Substitution: Substituted piperidine derivatives.
科学研究应用
1-[5-(2H-1,3-benzodioxol-5-yl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
作用机制
The mechanism of action of 1-[5-(2H-1,3-benzodioxol-5-yl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, while the pyridopyrimidine core could inhibit specific pathways involved in cell proliferation or survival. The exact molecular targets and pathways would depend on the specific biological context and require further research.
相似化合物的比较
Similar Compounds
1-[5-(2H-1,3-benzodioxol-5-yl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide: shares structural similarities with other benzodioxole and pyridopyrimidine derivatives, such as:
Uniqueness
The uniqueness of 1-[5-(2H-1,3-benzodioxol-5-yl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide lies in its combined structural features, which confer distinct chemical properties and potential biological activities not observed in simpler analogs.
属性
分子式 |
C20H19N5O4 |
|---|---|
分子量 |
393.4 g/mol |
IUPAC 名称 |
1-[5-(1,3-benzodioxol-5-yl)-4-oxo-3H-pyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H19N5O4/c21-17(26)11-4-7-25(8-5-11)20-23-18-16(19(27)24-20)13(3-6-22-18)12-1-2-14-15(9-12)29-10-28-14/h1-3,6,9,11H,4-5,7-8,10H2,(H2,21,26)(H,22,23,24,27) |
InChI 键 |
XAPTXUAVIHUNFB-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1C(=O)N)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC5=C(C=C4)OCO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-fluorophenyl)-4-(methoxymethyl)-2,3,7,11,12-pentazatricyclo[7.5.0.02,6]tetradeca-1(9),3,5,7,13-pentaen-10-one](/img/structure/B14962332.png)
![N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B14962333.png)

![6-(5-chloro-2-methylphenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B14962348.png)
![6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B14962350.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(7-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)ethanone](/img/structure/B14962366.png)
![3-Phenyl-N-[1,2,4]triazol-4-yl-acrylamide](/img/structure/B14962369.png)

![2-(3-methoxypropyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B14962375.png)
![2,3,8-trimethoxy-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one](/img/structure/B14962381.png)
![6-(3-phenoxyphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one](/img/structure/B14962387.png)
![Ethyl 4-amino-6-(4-methoxyphenyl)-2-phenylfuro[2,3-b]pyridine-5-carboxylate](/img/structure/B14962391.png)
![1-[9-(3-Chlorophenyl)-1,7-dioxo-1,2,7,8,9,10-hexahydropyrimido[4,5-c]isoquinolin-3-yl]piperidine-4-carboxamide](/img/structure/B14962394.png)
![1,3-benzodioxol-5-yl(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B14962402.png)
